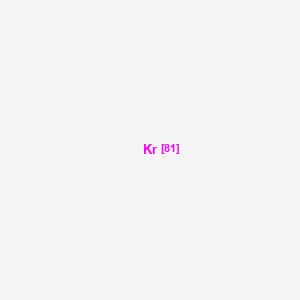
Krypton-81m
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Krypton-81m is a radioactive isotope of krypton, which is used in various scientific research applications. It is produced by bombarding rubidium-81 with neutrons in a nuclear reactor. Krypton-81m has a half-life of 13 seconds, which makes it ideal for medical imaging and other laboratory experiments.
Applications De Recherche Scientifique
1. Lung Function Assessment in Pediatrics
Krypton-81m is used for evaluating regional lung ventilation in pediatric patients. It offers advantages over xenon-133, such as better imaging characteristics, ease of examination, improved resolution, better detection and localization of abnormalities, and a lower dose to the patient (Li et al., 1979).
2. Myocardial Perfusion Analysis
Krypton-81m, used in a generator-delivery system, facilitates the assessment of myocardial perfusion. It provides images of myocardial perfusion that define relative levels of perfusion, collateral circulation, and areas of occlusion in dogs, which could be applicable to humans (Kaplan et al., 1976).
3. Dynamic Lung Scans in Infancy
For studying regional lung function, Krypton 81m is used, especially suitable for young, uncooperative patients due to low radiation dosage, short scanning time, and high resolution (Wong & Silverman, 1982).
4. Right Ventricular Ejection Fraction Measurement
Krypton-81m is utilized to study right ventricular function, showing accurate and reproducible results. It allows for multiple measurements over a short period due to its ultrashort half-life (Wong et al., 1985).
5. Production and Use in Nuclear Medicine
Krypton-81m is produced from the decay of rubidium-81 and used in lung ventilation imaging. The preparation process involves a cyclotron bombardment of a krypton gas target (Regdos et al., 1991).
6. Ventilation Studies of the Lung
Krypton-81m has been found useful in routine clinical practice for lung ventilation studies, offering the ease of obtaining multiple views for better clinical assessment (Klopper et al., 1981).
7. Esophageal Transit Evaluation in Children and Infants
Krypton-81m is used for assessing esophageal transit in children and infants with esophageal disorders, providing quantitative assessments with extremely low radiation doses (Ham et al., 2006).
8. Isotope Trace Analyses
Krypton-81m aids in isotope trace analysis, allowing counting of individual krypton atoms in natural samples. This technique is free of contamination and applicable to various isotope tracers (Chen et al., 1999).
9. Dating Very Old Groundwater
Measurement of 81Kr has been used to date old groundwater, with 81Kr enabling determination of groundwater ages over extensive time scales (Collon et al., 2000).
10. Pulmonary Embolism Detection
Krypton-81m has been used to detect pulmonary embolism (PE) effectively, showing higher sensitivity in certain clinical scenarios compared to xenon-133 (Cherng et al., 2000).
Propriétés
Numéro CAS |
15678-91-8 |
|---|---|
Nom du produit |
Krypton-81m |
Formule moléculaire |
Kr |
Poids moléculaire |
80.91659 g/mol |
Nom IUPAC |
krypton-81 |
InChI |
InChI=1S/Kr/i1-3 |
Clé InChI |
DNNSSWSSYDEUBZ-OIOBTWANSA-N |
SMILES isomérique |
[81Kr] |
SMILES |
[Kr] |
SMILES canonique |
[Kr] |
Autres numéros CAS |
15678-91-8 |
Synonymes |
81Kr radioisotope Kr-81 radioisotope Krypton-81 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



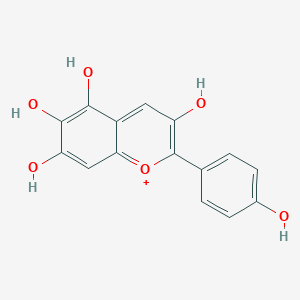
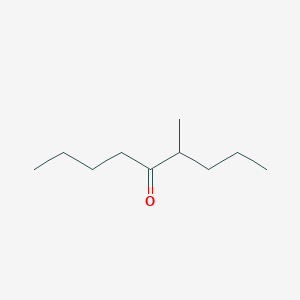
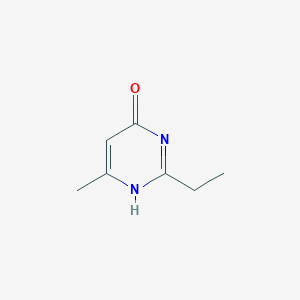
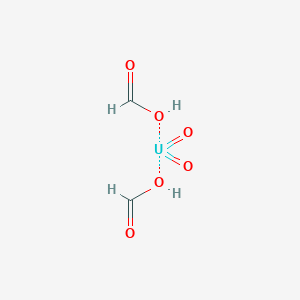
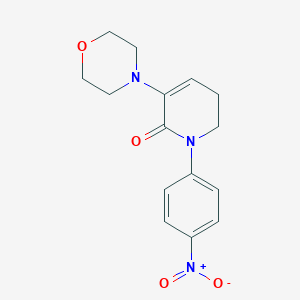
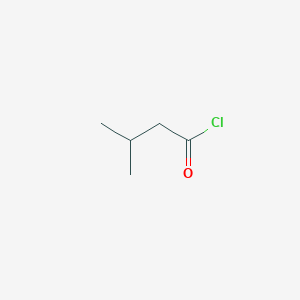
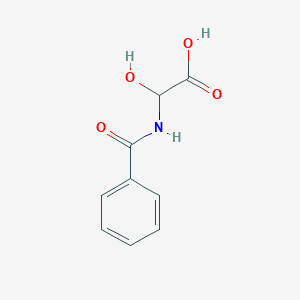
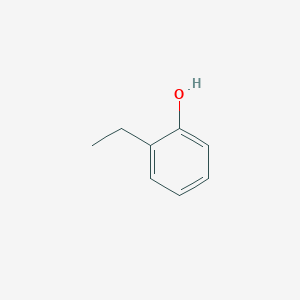
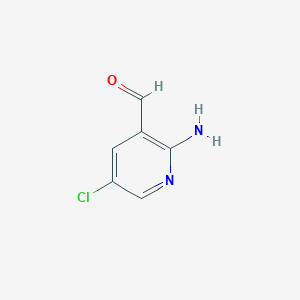
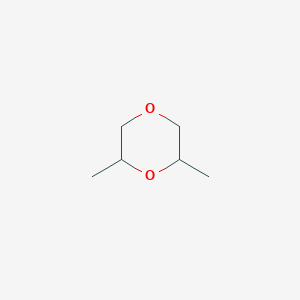
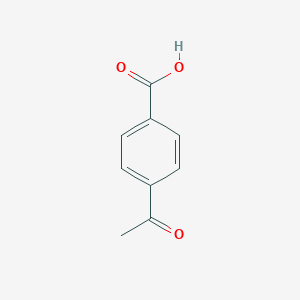
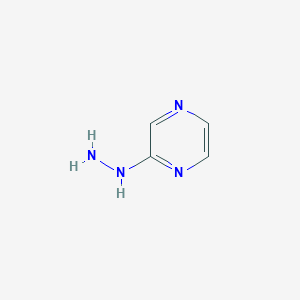
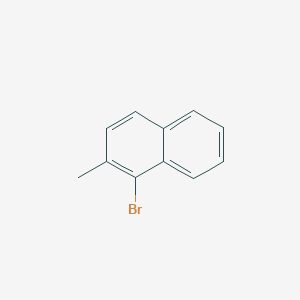
![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)